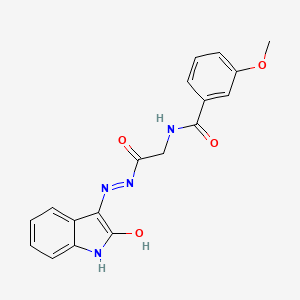![molecular formula C25H19ClN4O3S B11121051 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11121051.png)
5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps:
Formation of the Triazatricyclo Core: The initial step involves the construction of the triazatricyclo core through a cyclization reaction. This can be achieved by reacting appropriate precursors under high-temperature conditions with a suitable catalyst.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where benzenesulfonyl chloride reacts with the triazatricyclo intermediate in the presence of a base like pyridine.
Attachment of the 2-Chlorophenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the 2-chlorophenylmethyl group is attached to the triazatricyclo core using a Lewis acid catalyst such as aluminum chloride.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl and imino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild heating or in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones from the benzenesulfonyl group.
Reduction: Amines from the imino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the benzenesulfonyl group is particularly significant for interactions with biological macromolecules.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural complexity allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mécanisme D'action
The mechanism of action of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The triazatricyclo core may interact with nucleic acids, affecting gene expression or protein synthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A simpler sulfonyl compound used in similar applications but lacks the tricyclic structure.
2-Chlorobenzylamine: Contains the chlorophenylmethyl group but lacks the sulfonyl and triazatricyclo components.
Triazoles: Share the triazole ring but differ in overall structure and functional groups.
Uniqueness
The uniqueness of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its combination of a triazatricyclo core with diverse functional groups, providing a versatile platform for various chemical and biological applications. Its structural complexity allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H19ClN4O3S |
|---|---|
Poids moléculaire |
491.0 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19ClN4O3S/c1-16-8-7-13-29-23(16)28-24-19(25(29)31)14-21(34(32,33)18-10-3-2-4-11-18)22(27)30(24)15-17-9-5-6-12-20(17)26/h2-14,27H,15H2,1H3 |
Clé InChI |
KSTSQLVIMKYBCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11120975.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120979.png)
![4-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B11120986.png)
![ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11120997.png)
![(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11121003.png)

![N-(2,4-difluorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11121009.png)
![N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B11121011.png)

![N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11121030.png)

![5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11121044.png)
![ethyl 6-amino-5-cyano-4-(4-cyanophenyl)-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11121059.png)
